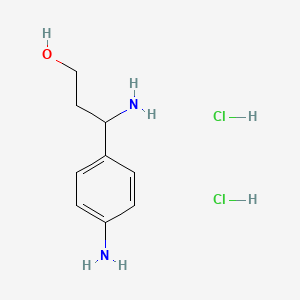

3-(4-Aminophenyl)-DL-beta-alaninol 2hcl

Description

3-(4-Aminophenyl)-DL-beta-alaninol 2HCl is a β-alaninol derivative featuring a 4-aminophenyl substituent at the β-position and exists as a dihydrochloride salt. The compound’s structure combines a primary amino group (–NH₂) on the aromatic ring with a hydroxyl (–OH) and secondary amino group (–NH–) in the β-alaninol moiety. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications .

The 4-aminophenyl group may facilitate electrostatic interactions with biological targets, akin to chalcone derivatives studied for antimalarial activity .

Properties

IUPAC Name |

3-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.2ClH/c10-8-3-1-7(2-4-8)9(11)5-6-12;;/h1-4,9,12H,5-6,10-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIVJARVHKLYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CCO)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Aminophenyl)-DL-beta-alaninol dihydrochloride, commonly referred to as 3-(4-Aminophenyl)-DL-beta-alaninol 2HCl, is an organic compound with a unique structure characterized by its amino alcohol backbone and a para-amino substitution on the phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and metabolic disorder treatment.

- Molecular Formula : C9H14N2O

- Molar Mass : Approximately 166.22 g/mol

- CAS Number : 1159822-43-1

The compound's structure allows it to serve as a building block in drug development, especially for neuroprotective agents and treatments for conditions such as type II diabetes and obesity-related disorders.

Neuroprotective Effects

Preliminary studies indicate that this compound may exhibit neuroprotective properties. It is hypothesized that the compound can modulate neuroinflammatory responses and enhance neuronal survival under stress conditions.

- Mechanism of Action : The compound's amino group may interact with neurotransmitter systems, potentially influencing pathways involved in neurodegeneration.

Metabolic Effects

Research into the metabolic effects of this compound suggests it may act as a selective agonist for β3-adrenergic receptors, which are implicated in regulating energy expenditure and glucose metabolism.

- Potential Applications : This activity positions the compound as a candidate for treating metabolic disorders associated with insulin resistance, such as type II diabetes and obesity .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Notable Features |

|---|---|---|

| 3-(3-Aminophenyl)-DL-beta-alaninol | 886364-12-1 | Similar structure but different amino position |

| 3-(4-Quinolyl)-DL-alanine dihydrochloride | 25886 | Contains a quinoline moiety, differing biological activity |

| N-(4-Aminobenzoyl-d4)-beta-alanine | A593797 | Incorporates a benzoyl group, affecting solubility |

The structural uniqueness of 3-(4-Aminophenyl)-DL-beta-alaninol dihydrochloride may impart distinct biological properties not observed in its analogs.

Case Studies and Research Findings

- Neuroinflammation Studies : In vitro studies have demonstrated that compounds similar to 3-(4-Aminophenyl)-DL-beta-alaninol can reduce markers of inflammation in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.

- Metabolic Disorder Research : Animal models treated with β3-adrenergic receptor agonists have shown improvements in metabolic profiles, including reduced adiposity and enhanced insulin sensitivity. This suggests that compounds like 3-(4-Aminophenyl)-DL-beta-alaninol could be effective in managing type II diabetes .

- Antioxidant Activity : Related compounds have been studied for their antioxidant properties, indicating that modifications to the amino phenyl structure can enhance protective effects against oxidative stress .

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The table below compares key structural and functional attributes of 3-(4-Aminophenyl)-DL-beta-alaninol 2HCl with related compounds:

Key Observations:

- Amino Group Impact: The 4-aminophenyl group in the target compound and chalcone derivatives (e.g., ) enhances electrostatic binding to biological targets, as seen in antimalarial chalcones .

- Solubility: The dihydrochloride salt form of the target compound improves water solubility compared to neutral analogs like (R)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol, which is more soluble in organic solvents .

- Halogen vs.

Physicochemical Properties

- Stability: HCl salts (e.g., target compound, 3-(4-Bromophenyl)-DL-beta-alaninol HCl) exhibit enhanced stability under acidic conditions, critical for storage and formulation .

- Thermal Properties: Data gaps exist for the target compound, but analogs like (R)-3-(4-Hydroxy-3-methoxyphenyl)-beta-alaninol with phenolic –OH groups may have lower melting points due to hydrogen bonding .

Preparation Methods

Amidation and Catalytic Hydrogenation Route

A patent describing a related synthetic approach for 4-(4-aminophenyl)morpholin-3-one provides valuable insights applicable to the synthesis of this compound. The process includes:

- Starting from p-nitroaniline, an acylation reaction is performed to produce p-acyl-substituted aminonitrobenzene.

- This intermediate undergoes catalytic hydrogenation to yield p-acyl-substituted aminoaniline.

- An amidation reaction with 1,4-dioxane-2-one is then carried out to form N-(2-hydroxyethyloxyacetyl) p-acyl-substituted aminoaniline.

- Subsequent halogenation or sulfonylation converts the hydroxyl group into a better leaving group, facilitating condensation cyclization to form the cyclic intermediate.

- Finally, deacylation removes the protecting group to yield the target 4-(4-aminophenyl) morpholin-3-one with high purity.

Key reaction parameters include:

| Step | Reaction Type | Conditions | Notes |

|---|---|---|---|

| 1 | Acylation | Selective, high yield | Starting from p-nitroaniline |

| 2 | Catalytic hydrogenation | Mild conditions, avoids morpholinone ring degradation | High selectivity, avoids ring-opening by-products |

| 3 | Amidation | 50-150 °C, preferably 90-120 °C, 1-10 hours | Solvents: DMF, DMAc, toluene, xylene, chlorobenzenes |

| 4 | Halogenation/Sulfonylation | Use of halogenated reagents or sulfonyl chlorides | Converts hydroxyl to leaving group |

| 5 | Condensation cyclization | Base-catalyzed | High purity, high yield (total yield ~85.3%) |

| 6 | Deacylation | pH adjustment to 8.0-9.0, filtration, washing | Produces final aminophenyl morpholin derivative |

This method emphasizes cost-effectiveness, operational simplicity, and high purity of the product (up to 99.9%) with a total yield of approximately 85.3% over four steps.

Use of Beta-Alanine Derivatives and Aminophenyl Precursors

Beta-alanine derivatives such as beta-alaninol can be synthesized chemically or biologically. Recent reviews highlight that chemical synthesis of beta-alanine and its derivatives often requires harsh conditions (high temperature, pressure, strong acids or bases) and can generate byproducts, whereas biological methods offer milder conditions and better specificity.

For this compound, the beta-alaninol moiety is introduced either by:

- Chemical reduction or modification of beta-alanine derivatives.

- Coupling reactions with 4-aminophenyl precursors under controlled amidation or reductive amination conditions.

The hydrochloride salt formation is typically achieved by treatment with hydrochloric acid in an appropriate solvent, yielding the stable 2HCl salt form.

Comparative Analysis of Preparation Methods

Summary of Research Findings and Recommendations

- The most documented and efficient preparation method for this compound involves a multi-step synthetic route starting from p-nitroaniline, proceeding through acylation, catalytic hydrogenation, amidation, halogenation/sulfonylation, and cyclization, followed by deprotection.

- This method benefits from high selectivity, operational simplicity, and high purity of the final product.

- Alternative biological synthesis routes for beta-alanine derivatives are promising for greener processes but may require further development for industrial-scale application.

- Carbamoylation strategies in organic solvents offer selective amine functionalization that could be adapted for related compounds but are less directly applicable to the target compound.

Data Table: Key Reaction Parameters for Preparation of this compound

| Parameter | Value/Range | Comments |

|---|---|---|

| Solvents | DMF, DMAc, toluene, xylene, chlorobenzenes | Used in amidation and cyclization steps |

| Catalyst | Piperidine, pyridine, 4-dimethylaminopyridine, ammonium chloride | 1.0-5.0% mass relative to substrate |

| Reaction Temperature | 50-150 °C (preferably 90-120 °C) | Amidation reaction temperature |

| Reaction Time | 1-10 hours (preferably 2-4 hours) | Amidation reaction duration |

| Molar Ratios | 1,4-dioxane-2-one : aminoaniline = 1.0-2.0 : 1 (preferably 1.1-1.5 : 1) | Controls amidation efficiency |

| pH for Deacylation | 8.0-9.0 | Sodium carbonate aqueous solution used |

| Yield | Up to 85.3% | Total yield over four-step synthesis |

| Purity | Up to 99.9% | High purity achieved by controlling reaction conditions |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Aminophenyl)-DL-beta-alaninol 2HCl, and what reaction conditions optimize yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions involving 3-(4-aminophenyl) derivatives with monosaccharides or isothiocyanates. For instance, refluxing 3-(4-aminophenyl)-2-methylquinazolin-4(3H)-one with monosaccharides in ethanol containing glacial acetic acid yields β-configured N-glycopyranosylamines (52–75% yields) . Optimizing purity requires post-synthesis acetylation (acetic anhydride in pyridine) to protect hydroxyl groups without affecting NH functionalities .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is critical. The β-configuration of glycosylated derivatives is confirmed by coupling constants (~8 Hz in -NMR), consistent with C4<sup>1</sup> chair conformations . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular formulas.

Q. What analytical techniques are recommended for characterizing 4-aminophenyl-containing intermediates?

- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., using acetonitrile/TFA gradients) ensures purity. FT-IR identifies functional groups (e.g., NH stretching at ~3300 cm), while -NMR confirms aromatic and aliphatic carbon environments .

Advanced Research Questions

Q. How can stereoselectivity be controlled in glycosylation reactions involving 3-(4-Aminophenyl)-DL-beta-alaninol derivatives?

- Methodological Answer : Stereoselectivity is achieved using β-D-glycopyranosyl isothiocyanates under anhydrous conditions (dry benzene, reflux). The β-configuration is stabilized by acetic acid catalysis, which protonates the anomeric oxygen, favoring axial nucleophilic attack . Monitoring values in NMR ensures stereochemical fidelity.

Q. What strategies resolve contradictions between computational docking predictions and experimental enzyme inhibition data for 4-aminophenyl derivatives?

- Methodological Answer : Discrepancies may arise from solvent effects or protein flexibility. For example, (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one showed 50% PfFd-PfFNR inhibition experimentally, but docking may underestimate solvation effects. Hybrid QM/MM simulations and mutagenesis studies can reconcile these differences by validating electrostatic interactions (e.g., amino group binding to PfFNR’s Asp-39) .

Q. How do bromo substituents influence reaction efficiency and stability in N-glycopyranosylamine derivatives?

- Methodological Answer : Bromine at positions 6 and 8 (e.g., 6,8-dibromo derivatives) enhances electrophilicity, improving glycosylation yields (85% vs. 75% for non-brominated analogs). However, steric hindrance may reduce stability; stability assays (e.g., TGA/DSC) under nitrogen are recommended to assess decomposition thresholds .

Q. What mechanistic insights explain the role of the 4-aminophenyl group in antimalarial chalcone derivatives?

- Methodological Answer : The 4-aminophenyl moiety in chalcones (e.g., (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) forms hydrogen bonds with PfFNR’s active site. Methoxy groups enhance lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies suggest substituting the phenyl ring with electron-donating groups (e.g., -OCH) increases inhibition by 20–30% .

Data Contradiction Analysis

Q. Why do acetylation reactions of glycosylated derivatives sometimes yield conflicting NH-group stability reports?

- Methodological Answer : Discrepancies arise from reaction conditions. Acetylation with acetic anhydride in pyridine at RT selectively targets hydroxyl groups, leaving NH groups intact. However, elevated temperatures (>40°C) or prolonged reactions may acetylate NH, necessitating strict temperature control and TLC monitoring .

Q. How can divergent yields in quinazolinone synthesis be reconciled?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.